molecular formula C6H5FOS B13121759 1-(2-Fluorothiophen-3-yl)ethanone

1-(2-Fluorothiophen-3-yl)ethanone

Cat. No.: B13121759
M. Wt: 144.17 g/mol
InChI Key: UGQOUYKJNDOONG-UHFFFAOYSA-N
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Description

1-(2-Fluorothiophen-3-yl)ethanone is an organic compound with a molecular formula of C6H5FOS It features a thiophene ring substituted with a fluorine atom and an ethanone group

Preparation Methods

The synthesis of 1-(2-Fluorothiophen-3-yl)ethanone can be achieved through several routes. One common method involves the reaction of 2-fluorothiophene with ethanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under mild conditions, yielding the desired product with high purity and yield .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

1-(2-Fluorothiophen-3-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.

    Substitution: The fluorine atom in the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .

Scientific Research Applications

1-(2-Fluorothiophen-3-yl)ethanone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the production of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of 1-(2-Fluorothiophen-3-yl)ethanone involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

1-(2-Fluorothiophen-3-yl)ethanone can be compared with other similar compounds, such as:

    1-(2-Chlorothiophen-3-yl)ethanone: Similar in structure but with a chlorine atom instead of fluorine. It may exhibit different reactivity and biological activity due to the difference in electronegativity and size between chlorine and fluorine.

    1-(2-Bromothiophen-3-yl)ethanone: Contains a bromine atom, which can lead to different chemical properties and applications.

    1-(2-Iodothiophen-3-yl)ethanone:

The uniqueness of this compound lies in its specific combination of the thiophene ring, fluorine atom, and ethanone group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C6H5FOS

Molecular Weight

144.17 g/mol

IUPAC Name

1-(2-fluorothiophen-3-yl)ethanone

InChI

InChI=1S/C6H5FOS/c1-4(8)5-2-3-9-6(5)7/h2-3H,1H3

InChI Key

UGQOUYKJNDOONG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(SC=C1)F

Origin of Product

United States

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